molecular formula C18H17N3O2S2 B11470836 5,6-bis(2,5-dimethyl-3-thienyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

5,6-bis(2,5-dimethyl-3-thienyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

Cat. No.: B11470836
M. Wt: 371.5 g/mol
InChI Key: QZDONUFYPQFFOF-UHFFFAOYSA-N
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Description

5,6-bis(2,5-dimethyl-3-thienyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core substituted with two 2,5-dimethyl-3-thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-bis(2,5-dimethyl-3-thienyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione typically involves the cycloaddition reaction of 1,2-bis(2,5-dimethyl-3-thienyl)acetylene with thiobenzamide and certain aldehydes of the thiophene and furan series. This reaction is catalyzed by boron trifluoride etherate, resulting in the formation of the desired heterocyclic compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5,6-bis(2,5-dimethyl-3-thienyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

5,6-bis(2,5-dimethyl-3-thienyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-bis(2,5-dimethyl-3-thienyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both pyrrolo[2,3-d]pyrimidine and thienyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

Molecular Formula

C18H17N3O2S2

Molecular Weight

371.5 g/mol

IUPAC Name

5,6-bis(2,5-dimethylthiophen-3-yl)-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C18H17N3O2S2/c1-7-5-11(9(3)24-7)13-14-16(20-18(23)21-17(14)22)19-15(13)12-6-8(2)25-10(12)4/h5-6H,1-4H3,(H3,19,20,21,22,23)

InChI Key

QZDONUFYPQFFOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C2=C(NC3=C2C(=O)NC(=O)N3)C4=C(SC(=C4)C)C

Origin of Product

United States

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